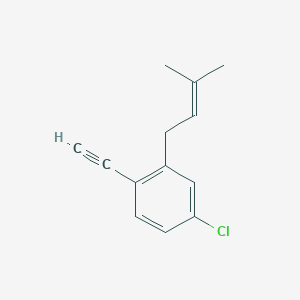
2,2-Dichloroacetic acid;3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroacetic acid;3-methoxypyridine is a chemical compound with the molecular formula C8H9Cl2NO3 It is a combination of two distinct chemical entities: 2,2-Dichloroacetic acid and 3-methoxypyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroacetic acid;3-methoxypyridine typically involves the reaction of 2,2-Dichloroacetic acid with 3-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and quantity of the product. The reaction parameters are carefully monitored and controlled to maintain the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloroacetic acid;3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to the specific type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,2-Dichloroacetic acid;3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease pathways.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloroacetic acid;3-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, 2,2-Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. This inhibition can alter metabolic pathways and affect cellular functions . The exact mechanism of action of the combined compound is still under investigation and may involve multiple targets and pathways .
Comparación Con Compuestos Similares
2,2-Dichloroacetic acid;3-methoxypyridine can be compared with similar compounds such as:
2,2-Dichloroacetic acid: A simpler analogue that shares some chemical properties but lacks the pyridine moiety.
3-Methoxypyridine: A related compound that contains the pyridine ring but does not have the dichloroacetic acid component
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components.
Propiedades
Número CAS |
675840-07-0 |
|---|---|
Fórmula molecular |
C8H9Cl2NO3 |
Peso molecular |
238.06 g/mol |
Nombre IUPAC |
2,2-dichloroacetic acid;3-methoxypyridine |
InChI |
InChI=1S/C6H7NO.C2H2Cl2O2/c1-8-6-3-2-4-7-5-6;3-1(4)2(5)6/h2-5H,1H3;1H,(H,5,6) |
Clave InChI |
MMWBAAGRNPJXCB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC=C1.C(C(=O)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


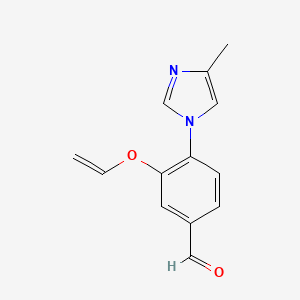
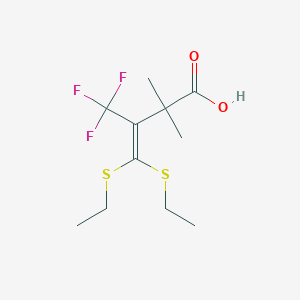

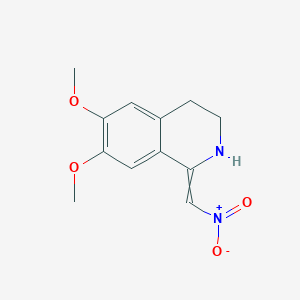
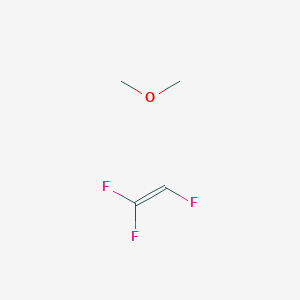
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)

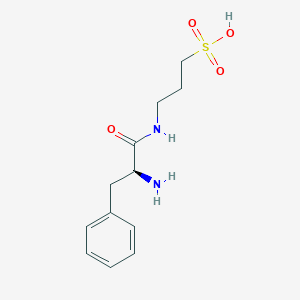
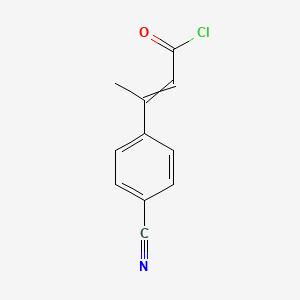
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)


![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
